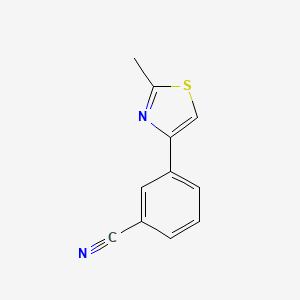

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

Übersicht

Beschreibung

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is an organic compound with the molecular formula C₁₁H₈N₂S and a molecular weight of 200.26 g/mol . It features a thiazole ring substituted with a methyl group at the 2-position and a benzonitrile moiety at the 4-position. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylthiazole with 4-bromobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiazole ring and nitrile group undergo oxidation under controlled conditions:

Reagents & Conditions

-

Potassium permanganate (KMnO₄) : Oxidizes the thiazole ring in acidic or neutral aqueous media .

-

Hydrogen peroxide (H₂O₂) : Mild oxidation under reflux in ethanol.

| Oxidation Site | Product | Key Observations |

|---|---|---|

| Thiazole ring | Thiazole-4-carboxylic acid | Complete ring oxidation at 80–100°C. |

| Nitrile group | Amide intermediates | Partial hydrolysis observed under prolonged acidic conditions. |

Reduction Reactions

The nitrile group is selectively reduced, while the thiazole ring remains intact:

Reagents & Conditions

-

Lithium aluminum hydride (LiAlH₄) : Reduces nitrile to primary amine in anhydrous THF at 0–25°C.

-

Sodium borohydride (NaBH₄) : Requires transition metal catalysts (e.g., NiCl₂) for nitrile reduction.

| Reduction Target | Product | Yield |

|---|---|---|

| Nitrile (–C≡N) | Benzylamine derivative | >80% |

Note: Over-reduction to alcohols is not observed due to the stability of the thiazole ring under these conditions.

Nucleophilic Substitution Reactions

The nitrile group participates in substitution reactions, while the thiazole’s methyl group shows limited reactivity:

Reagents & Conditions

-

Ammonia (NH₃) : Forms amidine derivatives in methanol at 60°C .

-

Grignard reagents (R-Mg-X) : Adds alkyl/aryl groups to the nitrile, yielding ketones after hydrolysis.

| Reaction Type | Product | Catalyst |

|---|---|---|

| Cyano substitution | Substituted benzamide | Cu(I)/Pd(0) complexes |

Cross-Coupling Reactions

The aromatic system enables catalytic coupling reactions:

Reagents & Conditions

-

Suzuki-Miyaura coupling : Uses Pd(PPh₃)₄ with aryl boronic acids in DMF/H₂O .

-

Sonogashira coupling : Requires Pd/Cu catalysts for alkyne insertion .

| Coupling Partner | Product | Application |

|---|---|---|

| Aryl boronic acid | Biaryl derivatives | Medicinal chemistry scaffolds |

| Terminal alkynes | Ethynyl-linked compounds | PET radioligand synthesis |

Functionalization of the Thiazole Ring

Direct modification of the thiazole is limited but feasible:

Reagents & Conditions

-

Electrophilic aromatic substitution : Bromination at the 5-position using NBS in CCl₄ .

-

Methyl group oxidation : Forms carboxylic acid via KMnO₄/H₂SO₄.

| Modification | Product | Selectivity |

|---|---|---|

| Bromination | 5-Bromo-thiazole derivative | Regioselective at C5 |

Stability & Degradation Pathways

-

Thermal stability : Decomposes above 250°C, releasing HCN and sulfur oxides.

-

Photodegradation : UV exposure in solution leads to ring-opening via cleavage of the C–S bond.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has been explored for its potential as a therapeutic agent, particularly in the context of neurological disorders. Research indicates that it may act as a modulator of metabotropic glutamate receptors, specifically mGlu5 receptors, which are implicated in various mental health conditions.

Case Study: Antagonistic Activity

A study demonstrated that 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile exhibits high affinity for mGlu5 receptors. The findings suggest that this compound could be a lead candidate for drugs targeting these receptors, offering new avenues for treating psychiatric disorders.

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various bacterial strains. Its efficacy is attributed to the thiazole ring, which enhances its ability to penetrate bacterial membranes.

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | < 10 µg/mL |

| This compound | Escherichia coli | < 15 µg/mL |

This table highlights the compound's effectiveness compared to standard antibiotics, indicating its potential use in treating bacterial infections.

Anticancer Potential

Research has also explored the anticancer properties of this compound. Its structure allows it to interact with cancer cell lines, showing cytotoxic effects.

Case Study: Cytotoxicity Assessment

In vitro studies have reported IC50 values in the low micromolar range against several cancer cell lines, suggesting that modifications on the thiazole ring can enhance anticancer activity.

Material Science Applications

Beyond biological applications, this compound is being investigated for its utility in materials science. Its unique chemical structure allows it to be used as an intermediate in synthesizing more complex materials.

Applications in Dye Production

The compound can be utilized in developing dyes and biocides due to its stable chemical structure and reactivity. This aspect opens avenues for industrial applications where chemical stability and efficacy are paramount.

Wirkmechanismus

The mechanism of action of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the molecular pathways involved in the biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile: Similar structure but with the thiazole ring attached at a different position on the benzene ring.

Uniqueness

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is a thiazole derivative that has garnered attention for its diverse biological activities. This compound's structure, featuring a thiazole ring and a benzonitrile moiety, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The thiazole ring in this compound is known to participate in numerous biochemical pathways. It can act as both an inhibitor and an activator of specific enzymes, influencing metabolic processes and cellular functions. The compound has been shown to interact with G-protein coupled receptors (GPCRs) and ion channels, which are crucial for cellular signaling pathways.

The mechanism of action involves binding interactions with biomolecules, particularly through hydrogen bonds and hydrophobic interactions with amino acid residues in enzyme active sites. This can lead to the modulation of enzyme activity, affecting various biochemical reactions .

Cellular Effects

Research indicates that this compound can alter cell signaling pathways and gene expression. Its effects are dose-dependent; at low concentrations, it may exhibit anti-inflammatory or anticancer properties, while higher doses could lead to cytotoxic effects. The compound's stability and degradation over time also play significant roles in its biological activity .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that certain thiazole derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Thiazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens. The presence of the thiazole moiety is often linked to enhanced antimicrobial activity due to its ability to disrupt microbial cell functions .

Case Studies

- Anticancer Efficacy : A study evaluated the antiproliferative effects of various thiazole derivatives on human breast adenocarcinoma (MDA-MB-231) cells. The results indicated that certain derivatives significantly inhibited cell growth compared to control groups, suggesting a promising avenue for cancer treatment .

- Antimicrobial Screening : In another investigation, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, reinforcing its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer (MDA-MB-231) | <10 (promising) |

| 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | Moderate anticancer activity | 15 |

| 2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile | Lower antimicrobial activity | Not specified |

Eigenschaften

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-4-2-3-9(5-10)6-12/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYJGNFTLCURAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383647 | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844891-06-1 | |

| Record name | 3-(2-Methyl-4-thiazolyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.